molecular formula C8H10ClNO2 B113147 3-Chloro-5-(dimethoxymethyl)pyridine CAS No. 879326-81-5

3-Chloro-5-(dimethoxymethyl)pyridine

Cat. No.: B113147
CAS No.: 879326-81-5
M. Wt: 187.62 g/mol
InChI Key: PHIZFDWNWYNBNG-UHFFFAOYSA-N
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Description

3-Chloro-5-(dimethoxymethyl)pyridine is an organic compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.62 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(dimethoxymethyl)pyridine typically involves the chlorination of 5-(dimethoxymethyl)pyridine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorinating agents and solvents but utilizes larger reactors and more stringent control of reaction parameters to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(dimethoxymethyl)pyridine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-5-(dimethoxymethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(dimethoxymethyl)pyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism involves binding to active sites or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(dimethoxymethyl)-5-methylpyridine
  • 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine
  • 2,5-Dichloro-3-(dimethoxymethyl)pyridine

Uniqueness

3-Chloro-5-(dimethoxymethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific reactivity is required .

Biological Activity

3-Chloro-5-(dimethoxymethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research indicates its potential as an enzyme inhibitor and receptor ligand, which can modulate various biological pathways. This article provides an overview of the biological activity of this compound, supported by data tables and case studies.

Chemical Structure : The compound features a pyridine ring substituted with a chlorine atom and dimethoxymethyl groups. This unique substitution pattern influences its reactivity and biological activity.

Synthesis Methods : The synthesis typically involves the chlorination of 5-(dimethoxymethyl)pyridine using chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane. This method ensures high purity and yield, essential for biological testing.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, altering their function. This mechanism is crucial in developing therapeutic agents targeting various diseases.
  • Receptor Interaction : It can also function as a receptor ligand, influencing signaling pathways that regulate physiological processes .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. The compound has demonstrated effectiveness against several bacterial strains. A summary of its antimicrobial activity is presented in the table below:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

The presence of the chloro and dimethoxymethyl groups enhances its bioactivity, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Inhibition Studies : A study conducted by Brycki et al. examined various pyridine compounds for their inhibitory effects on bacterial growth. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity, suggesting a potential role for this compound in treating bacterial infections .
  • Antiviral Research : Another study reviewed several pyridine derivatives for their antiviral activities against SARS-CoV-2. While direct testing on this compound was not reported, the findings support the exploration of this compound's potential in developing antiviral therapies .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameAntimicrobial ActivityMechanism of Action
2-Chloro-3-(dimethoxymethyl)-5-methylpyridineModerateEnzyme inhibition
5-Chloro-3-(dimethoxymethyl)-2-methoxypyridineHighReceptor interaction
2,5-Dichloro-3-(dimethoxymethyl)pyridineLowUnknown

This comparison illustrates that while all these compounds share a common pyridine structure, their biological activities vary significantly based on their specific substituents and structural configurations.

Properties

IUPAC Name

3-chloro-5-(dimethoxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-11-8(12-2)6-3-7(9)5-10-4-6/h3-5,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIZFDWNWYNBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=CN=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640072
Record name 3-Chloro-5-(dimethoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879326-81-5
Record name 3-Chloro-5-(dimethoxymethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879326-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-(dimethoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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